Laureth-2 benzoate
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Overview
Description
Laureth-2 benzoate is a compound commonly used in the cosmetic industry. It is a polyethylene glycol ether of lauryl alcohol, combined with benzoic acid to form an ester. This compound is known for its emollient properties, which help to soften and smooth the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laureth-2 benzoate is synthesized through the esterification of laureth-2 (a polyethylene glycol ether of lauryl alcohol) with benzoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification process. The reactants, laureth-2 and benzoic acid, are mixed in a reactor with an acid catalyst. The mixture is heated to a specific temperature to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Laureth-2 benzoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of laureth-2 with benzoic acid to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, resulting in the formation of laureth-2 and benzoic acid .
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction is carried out at elevated temperatures.
Hydrolysis: Water and a base such as sodium hydroxide are used to break the ester bond.
Major Products Formed:
Esterification: this compound
Hydrolysis: Laureth-2 and benzoic acid
Scientific Research Applications
Laureth-2 benzoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: Its emollient properties make it useful in the formulation of skin care products, where it helps to maintain skin hydration and smoothness.
Medicine: It is used in topical formulations to enhance the delivery of active ingredients through the skin.
Industry: this compound is used in the production of personal care products such as lotions, creams, and shampoos due to its ability to improve the texture and spreadability of formulations
Mechanism of Action
Laureth-2 benzoate exerts its effects primarily through its surfactant and emollient properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and spreading of formulations. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and keeping the skin hydrated. The molecular targets and pathways involved include the interaction with the lipid bilayer of the skin, enhancing the penetration of active ingredients .
Comparison with Similar Compounds
Laureth-2: A non-ionic surfactant and emulsifier used in various personal care products.
Laureth-20: A water-soluble surfactant and emulsifier commonly used in cosmetic and personal care products.
Laureth-23: Another variant of laureth used for its surfactant and emulsifying properties.
Uniqueness of Laureth-2 Benzoate: this compound stands out due to its combined properties of laureth-2 and benzoic acid. The esterification with benzoic acid enhances its emollient properties, making it particularly effective in skin care formulations. Additionally, its ability to act as both a surfactant and an emollient makes it a versatile ingredient in various applications .
Properties
CAS No. |
56992-68-8 |
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Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl benzoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-14-17-25-18-19-26-20-21-27-23(24)22-15-12-11-13-16-22/h11-13,15-16H,2-10,14,17-21H2,1H3 |
InChI Key |
OAHKIYOTXOCPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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